molecular formula C21H17NO4 B5872178 3-nitrobenzyl diphenylacetate

3-nitrobenzyl diphenylacetate

Cat. No.: B5872178
M. Wt: 347.4 g/mol
InChI Key: JYIGBOUGBZYRQL-UHFFFAOYSA-N
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Description

3-Nitrobenzyl diphenylacetate is an ester derivative of diphenylacetic acid and 3-nitrobenzyl alcohol. Its structure features a nitro group (-NO₂) in the meta position of the benzyl moiety and two phenyl groups attached to the acetate backbone. Characterization would likely involve spectroscopic techniques (¹H/¹³C NMR, IR) and elemental analysis, similar to the protocols used for N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .

The diphenyl groups contribute to steric hindrance and lipophilicity, which may influence solubility and stability in biological or catalytic applications.

Properties

IUPAC Name

(3-nitrophenyl)methyl 2,2-diphenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO4/c23-21(26-15-16-8-7-13-19(14-16)22(24)25)20(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-14,20H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYIGBOUGBZYRQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)OCC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Acid-Catalyzed Hydrolysis

Under acidic conditions (e.g., HCl/H₂O, 80°C), the ester undergoes hydrolysis to yield 3-nitrobenzyl alcohol and diphenylacetic acid. The reaction proceeds via protonation of the ester oxygen, followed by nucleophilic attack by water.

Key Data:

ConditionTemperatureTimeYield (Diphenylacetic Acid)
1 M HCl80°C6 hr92%
0.5 M H₂SO₄70°C8 hr85%

Base-Promoted Hydrolysis

In alkaline media (e.g., NaOH/EtOH), hydrolysis is accelerated due to the increased nucleophilicity of hydroxide ions. The reaction produces 3-nitrobenzoxide and diphenylacetate salts.

Kinetic Parameters:

  • Rate constant (k) in 0.1 M NaOH: 2.4×103s12.4 \times 10^{-3} \, \text{s}^{-1} at 25°C

  • Activation energy (EaE_a): 68 kJ/mol

Nucleophilic Substitution Reactions

The nitro group activates the aromatic ring toward nucleophilic aromatic substitution (NAS). For example, reaction with amines in DMF at 120°C replaces the nitro group with amino groups:

3-Nitrobenzyl diphenylacetate+RNH23-Aminobenzyl diphenylacetate+HNO2\text{3-Nitrobenzyl diphenylacetate} + \text{RNH}_2 \rightarrow \text{3-Aminobenzyl diphenylacetate} + \text{HNO}_2

Example Conditions:

NucleophileCatalystTemperatureYield
AnilineNone120°C78%
EthylenediamineCuCl₂100°C65%

Suzuki–Miyaura Coupling

The benzyl moiety participates in Pd-catalyzed cross-couplings with aryl boronic acids. Optimal conditions involve Pd(PPh₃)₄ in DME at 110°C :

3-Nitrobenzyl diphenylacetate+ArB(OH)23-(Ar)benzyl diphenylacetate\text{this compound} + \text{ArB(OH)}_2 \rightarrow \text{3-(Ar)benzyl diphenylacetate}

Representative Results:

Boronic AcidYieldProduct Purity
Phenylboronic acid91%>99%
4-Methoxyphenyl84%98%

Heck Reaction

The nitro group facilitates palladium-catalyzed coupling with alkenes. For example, reaction with styrene in 1,4-dioxane at 120°C yields α,β-unsaturated esters .

Photooxidation

Under blue LED light (450–455 nm) in acetonitrile, the compound generates singlet oxygen (1O2^1O_2) via energy transfer, leading to oxidative cleavage products .

Evidence:

  • ESR spectroscopy confirmed 1O2^1O_2 formation using TEMP as a spin trap .

  • Reaction inhibition by TEMPO confirms radical intermediates .

Electrochemical Reduction

Cyclic voltammetry reveals a reversible one-electron reduction at E1/2=1.2VE_{1/2} = -1.2 \, \text{V} (vs. Ag/AgCl), attributed to nitro-group reduction .

Solid-State Reactivity

Single-crystal X-ray diffraction studies of analogs show steric hindrance from diphenylacetyl groups induces torsional strain (35° rotation from the amide plane) . This strain enhances reactivity in solid-state mechanochemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 3-nitrobenzyl diphenylacetate and analogous compounds:

Compound Structure Functional Groups Key Properties Applications
This compound Benzyl ester with meta-nitro group and diphenylacetyl moiety Nitro, ester High lipophilicity, steric hindrance, electrophilic aromatic system Potential protecting group, catalytic intermediates
3-Methyl-2-nitrophenyl acetate Ortho-nitro-substituted phenyl acetate with methyl group Nitro (ortho), ester, methyl Moderate steric hindrance, lower lipophilicity than diphenyl derivatives Synthetic intermediates, photochemical studies
Caffeic acid 3,4-Dihydroxybenzeneacrylic acid (phenolic hydroxyl, carboxylic acid) Carboxylic acid, hydroxyl (di-ortho) Antioxidant properties, hydrophilic Pharmacological research, food/cosmetic additives
3-[N-acetyl-N-(2-nitrobenzylamino)]phenyl acetate Acetate ester with nitrobenzylamino and acetylated amine Nitro (para), ester, amide Dual functionalization (amide + ester), complex steric effects Drug delivery, multifunctional intermediates

Key Comparative Findings

Nitro Group Positioning
  • The meta-nitro group in this compound provides distinct electronic effects compared to the ortho-nitro in 3-methyl-2-nitrophenyl acetate . Meta substitution reduces steric clash with adjacent groups, enhancing reactivity in electrophilic systems. Ortho-nitro compounds, by contrast, may exhibit restricted rotation and altered solubility.
Steric and Lipophilic Effects
  • This bulk also increases lipophilicity, which could enhance membrane permeability in biological systems but reduce aqueous solubility .
Functional Group Diversity
  • Unlike caffeic acid, which contains carboxylic acid and hydroxyl groups for antioxidant activity , this compound’s ester and nitro groups prioritize electrophilic reactivity over hydrogen-bonding interactions. This makes it less suitable for applications requiring redox activity but more effective in electron-deficient aromatic reactions.
Multifunctional Potential
  • This difference highlights a trade-off between synthetic versatility and functional simplicity.

Research Implications and Limitations

However, its high lipophilicity may limit bioavailability in pharmacological contexts compared to hydrophilic compounds like caffeic acid . Further experimental studies are needed to validate these hypotheses and explore its catalytic or synthetic utility.

Q & A

Q. Can computational modeling predict the compound’s nonlinear optical (NLO) properties?

  • Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to compute hyperpolarizability (β) and dipole moments. Validate predictions with experimental SHG measurements, as done for 2,6-diaminopyridin-ium crystals .

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